N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
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Overview
Description
This compound is known for its unique structure and properties, making it a valuable tool in drug discovery, material synthesis, and other scientific endeavors.
Preparation Methods
The synthesis of N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves several steps, typically starting with the preparation of the core pyridazine structure. The synthetic route often includes the following steps:
Formation of the Pyridazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring.
Introduction of the But-2-yn-1-yl Group: This step involves the addition of the but-2-yn-1-yl group to the pyridazine core through a coupling reaction.
Attachment of the Carbamoylphenoxy Group:
Final Modifications: This step involves any final modifications to the compound to achieve the desired structure and properties
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups using appropriate reagents and conditions.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions
Scientific Research Applications
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including its role as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and technologies, owing to its unique properties
Mechanism of Action
The mechanism of action of N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
N-[4-(2-carbamoylphenoxy)but-2-yn-1-yl]-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can be compared with other similar compounds, such as:
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-2-chlorobenzamide: This compound has a similar structure but with a chlorobenzamide group, which may confer different properties and applications.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-3-chlorobenzamide: Another similar compound with a chlorobenzamide group at a different position, leading to variations in its chemical behavior.
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-chlorothiophene-2-carboxamide: This compound contains a thiophene ring, which may influence its reactivity and applications.
These comparisons highlight the uniqueness of this compound and its potential advantages in various research and industrial contexts.
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-1-methyl-6-oxopyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4/c1-21-15(22)9-8-13(20-21)17(24)19-10-4-5-11-25-14-7-3-2-6-12(14)16(18)23/h2-3,6-9H,10-11H2,1H3,(H2,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPHIFRGLMISNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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